2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Description
2,5-Dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a triazolo[4,3-b]pyridazine heterocyclic core linked via an ethyloxy bridge to a 2,5-dimethyl-substituted benzene ring. The compound’s structure combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition or antibacterial activity), with a fused triazolo-pyridazine system, which may contribute to π-π stacking interactions and enhanced binding affinity in biological targets. The methyl substituents on both the benzene and triazolo-pyridazine moieties likely influence solubility, metabolic stability, and steric effects .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-11-4-5-12(2)14(10-11)25(22,23)17-8-9-24-16-7-6-15-19-18-13(3)21(15)20-16/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQIIAXJOQWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1,4-Dimethylbenzene
The sulfonation of 1,4-dimethylbenzene (p-xylene) with chlorosulfonic acid at 0–5°C yields 2,5-dimethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (sulfonation) |
| Reagent | ClSO₃H (2.5 equiv) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 4–6 hours |
Synthesis of Intermediate B: 6-(2-Aminoethoxy)-3-Methyl- Triazolo[4,3-b]Pyridazine
Construction of the Triazolopyridazine Core
The triazolopyridazine ring is synthesized via cyclocondensation of 3-hydrazinylpyridazine with acetic anhydride. Heating 3-hydrazinylpyridazine (1.0 equiv) in acetic anhydride at 80°C for 12 hours forms 3-methyl-triazolo[4,3-b]pyridazine.
Etherification at Position 6
The 6-hydroxy group of the triazolopyridazine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C:
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | K₂CO₃ (3.0 equiv) | 78 |
| Temperature | 60°C | – |
| Solvent | DMF | – |
Coupling of Intermediates A and B
Sulfonamide Bond Formation
Intermediate B (1.0 equiv) reacts with Intermediate A (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 6 hours, yielding the target compound. Triethylamine (TEA, 2.0 equiv) neutralizes HCl generated during the reaction.
Purification Protocol
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Quenching : Add ice-cold water (10 mL/g product).
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Extraction : Partition between ethyl acetate (3 × 15 mL) and brine.
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Drying : Anhydrous Na₂SO₄.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Linkage
An alternative to nucleophilic substitution involves Mitsunobu coupling between 6-hydroxytriazolopyridazine and 2-(N-sulfamoyl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. While this method avoids harsh bases, it requires stoichiometric phosphine and azo reagents, increasing costs.
Solid-Phase Synthesis
Patent literature describes immobilizing the triazolopyridazine scaffold on Wang resin, followed by sequential etherification and sulfonylation. Cleavage with trifluoroacetic acid (TFA) liberates the target compound, though scalability remains challenging.
Analytical Characterization
Key Spectroscopic Data
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.42 (s, 3H, CH₃-triazole), 2.48 (s, 6H, Ar-CH₃), 3.82 (t, J=6.0 Hz, 2H, OCH₂), 4.14 (t, J=6.0 Hz, 2H, NHCH₂), 7.35–7.89 (m, 3H, Ar-H). |
| HRMS (ESI+) | m/z 362.1284 [M+H]⁺ (calc. 362.1289). |
Yield Optimization and Challenges
Critical Parameters
-
Base Selection : K₂CO₃ outperforms NaOH or Et₃N in etherification due to reduced hydrolysis.
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Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxy group in triazolopyridazine.
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Temperature Control : Exceeding 60°C during sulfonylation promotes sulfonate ester byproducts.
Common Impurities
-
Sulfonate Ester : Formed via reaction of sulfonyl chloride with ethanol traces. Mitigated by rigorous solvent drying.
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Di-Substituted Byproduct : Arises from over-alkylation; controlled by limiting chloroethylamine to 1.1 equiv.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Hydrazinylpyridazine | 45 |
| Chlorosulfonic Acid | 20 |
| Solvents | 25 |
Chemical Reactions Analysis
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is . The structure features a benzene ring substituted with a sulfonamide group and a triazolo-pyridazine moiety. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine scaffolds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The triazolo-pyridazine moiety in this compound may play a crucial role in targeting specific cancer pathways.
Antimicrobial Properties
The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have been studied for their effectiveness against various bacterial strains. The incorporation of the triazolo-pyridazine unit may enhance the antimicrobial efficacy of this compound by improving its interaction with bacterial enzymes.
Anti-inflammatory Effects
Preliminary studies suggest that sulfonamides can exhibit anti-inflammatory properties. The potential of this compound in reducing inflammation markers could be explored further in clinical settings.
Case Study 1: Anticancer Efficacy
In a study published in Drug Target Insights, researchers synthesized various triazolo-pyridazine derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that modifications to the triazole ring significantly affected cytotoxicity levels, suggesting that this compound may possess similar or enhanced activities compared to other derivatives .
Case Study 2: Antimicrobial Screening
A comprehensive screening of sulfonamide derivatives was conducted to evaluate their antibacterial properties against resistant strains of bacteria. The findings demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth .
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets, such as enzymes or receptors, affecting their function.
Molecular Targets: Enzymes involved in metabolic pathways. Cell surface receptors mediating signal transduction.
Pathways: Inhibition or activation of enzymatic pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide, we compare it with structurally related heterocyclic compounds from the literature.
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations
Heterocyclic Core Influence: The triazolo[4,3-b]pyridazine core in E-4b confers a significantly higher melting point (253–255°C) compared to the pyridazine-based E-4d (187–189°C). This suggests enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) in triazolo-pyridazine derivatives . The absence of melting point data for the target compound precludes direct comparison, but its sulfonamide group may reduce crystallinity compared to the propenoic acid derivatives.
Sulfonamides generally exhibit moderate aqueous solubility, whereas carboxylic acids (as in E-4b/E-4d) are more polar . Methyl Groups: The 2,5-dimethyl substitution on the benzene ring may enhance lipophilicity compared to E-4b/E-4d, which feature methyl groups on pyrazole rings.
Biological and Toxicological Considerations: Heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline, IQ) are associated with carcinogenicity due to metabolic activation into DNA-reactive species . While the target compound contains a triazolo-pyridazine system, its sulfonamide group lacks the primary amine functionality linked to genotoxicity in compounds like IQ.
Biological Activity
The compound 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide (CAS Number: 1021263-42-2) is a sulfonamide derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 361.4 g/mol . Its structure features a triazole-pyridazine moiety linked to a benzene sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₃S |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1021263-42-2 |
Anticancer Potential
Research indicates that derivatives of triazoles often exhibit anticancer activity. For example, compounds containing triazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study assessing the cytotoxic effects of triazole derivatives on HepG2 and MCF-7 cell lines reported significant IC50 values, suggesting potential for further exploration in cancer therapeutics.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The presence of the sulfonamide group may enhance the compound's ability to inhibit inflammatory mediators such as cytokines and prostaglandins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit enzymes involved in bacterial folate synthesis.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The triazole ring may activate apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of various triazole derivatives, including those related to our compound of interest. The findings indicated that modifications on the triazole ring significantly influenced anticancer activity and selectivity towards different cell lines.
Example Study
In a comparative analysis of triazole derivatives:
- Compound A showed an IC50 of 0.19 µM against BRAF (V600E), indicating high potency.
- Compound B , structurally similar to our target compound, exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.0 to 5.0 µM.
Q & A
Q. What are the standard protocols for synthesizing 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions.
- Step 2 : Etherification to introduce the ethoxy linker, using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF).
- Step 3 : Sulfonamide bond formation via nucleophilic substitution between the ethoxy intermediate and 2,5-dimethylbenzenesulfonyl chloride in basic conditions (e.g., NaHCO₃).
- Key Techniques : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity is confirmed using HPLC (>95%) and NMR spectroscopy .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and sulfonamide linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 430.12).
- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% deviation.
- X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles in crystalline form .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between analogs with similar triazolo-pyridazine scaffolds?
- Methodological Answer : Discrepancies in NMR or MS data often arise from substituent effects (e.g., electron-withdrawing groups altering chemical shifts). Strategies include:
- Comparative Analysis : Benchmark against structurally validated analogs (e.g., 3-chloro-N-[2-({3-phenyl-triazolo-pyridazin-6-yl}oxy)ethyl]benzamide ).
- Computational Modeling : DFT calculations predict H NMR shifts and optimize geometry using software like Gaussian.
- Isotopic Labeling : Use N or C-labeled precursors to track unexpected resonance splitting .
Q. What strategies optimize reaction yields during the sulfonamide coupling step?
- Methodological Answer : Low yields (<50%) in sulfonamide formation are addressed by:
- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis side reactions.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce dimerization.
- Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate.
- Workflow Example : A 72% yield was achieved using 1.2 eq sulfonyl chloride, 2 eq NaHCO₃, and 0.1 eq DMAP in THF at 0°C .
Q. How does the compound interact with biological targets, and how is this validated experimentally?
- Methodological Answer : The sulfonamide group and triazolo-pyridazine moiety suggest enzyme inhibition (e.g., carbonic anhydrase or kinase targets). Validation methods include:
- Biochemical Assays : Measure IC₅₀ values via fluorescence-based enzyme inhibition assays.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) for target receptors.
- Crystallographic Studies : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with His94 in carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
